molecular formula C4H7ClN2O2S B15198412 3-(Carbamimidoylthio)acrylic acid hydrochloride CAS No. 78594-85-1

3-(Carbamimidoylthio)acrylic acid hydrochloride

Katalognummer: B15198412
CAS-Nummer: 78594-85-1
Molekulargewicht: 182.63 g/mol
InChI-Schlüssel: ZAJCBMCNQJOAME-TYYBGVCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Carbamimidoylthio)acrylic acid hydrochloride is a chemical compound with the molecular formula C4H6N2O2S·HCl. It is known for its unique structure, which includes a carbamimidoylthio group attached to an acrylic acid backbone. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carbamimidoylthio)acrylic acid hydrochloride typically involves the reaction of acrylic acid with thiourea under acidic conditions. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst and helps in the formation of the hydrochloride salt. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of continuous flow reactors also helps in minimizing side reactions and improving the overall yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Carbamimidoylthio)acrylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbamimidoylthio group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamimidoylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Carbamimidoylthio)acrylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(Carbamimidoylthio)acrylic acid hydrochloride involves its interaction with specific molecular targets. The carbamimidoylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Carbamimidoylthio)acrylic acid compound with sulfuric acid: This compound has a similar structure but includes a sulfuric acid moiety.

    3-(Carbamimidoylthio)acrylic acid: The parent compound without the hydrochloride salt.

Uniqueness

3-(Carbamimidoylthio)acrylic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility in water and makes it easier to handle in various experimental conditions. This property distinguishes it from its analogs and makes it more suitable for certain applications in research and industry.

Eigenschaften

CAS-Nummer

78594-85-1

Molekularformel

C4H7ClN2O2S

Molekulargewicht

182.63 g/mol

IUPAC-Name

(E)-3-carbamimidoylsulfanylprop-2-enoic acid;hydrochloride

InChI

InChI=1S/C4H6N2O2S.ClH/c5-4(6)9-2-1-3(7)8;/h1-2H,(H3,5,6)(H,7,8);1H/b2-1+;

InChI-Schlüssel

ZAJCBMCNQJOAME-TYYBGVCCSA-N

Isomerische SMILES

C(=C/SC(=N)N)\C(=O)O.Cl

Kanonische SMILES

C(=CSC(=N)N)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.